REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1.[CH3:12][C:13]1[CH:21]=[C:17]([C:18](O)=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=1.Cl>O>[OH:19][CH2:18][C:17]1[CH:21]=[C:13]([CH3:12])[CH:14]=[CH:15][C:16]=1[OH:22] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
|
Type
|
ADDITION
|
Details
|
the residue treated with ethyl ether and ice water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |